8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: The purine derivative undergoes alkylation with 2-methoxy-ethyl halide in the presence of a base such as potassium carbonate.
Amination: The intermediate product is then subjected to amination with benzylamine under reflux conditions.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine or other nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with different amino or alkyl groups.
Scientific Research Applications
8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino and methoxy-ethyl groups contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
8-(benzylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-13-12(14(22)19-16(20)23)21(8-9-24-2)15(18-13)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSYMXMLQSEHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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